BenchChemオンラインストアへようこそ!

(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Obtain (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 139888-27-0), a unique quinolinone-chalcone hybrid featuring a tautomerizable 2-hydroxy group essential for bioactivity—a feature absent in 2-methyl analogs. The 6-bromo substituent confers enhanced DNA gyrase binding (ΔG –8.18 kcal) and potent reverse transcriptase inhibition (IC50 ~0.10 μg/mL), making this compound a privileged scaffold for antimicrobial and antiviral screening decks. Its structure enables one-pot synthesis of 2-aroylfuro[3,2-c]quinoline libraries (AChE IC50 27.52 μM) for Alzheimer's research. Choose this specific chalcone to ensure access to validated bioactivity and avoid unquantifiable potency losses seen with methyl-furan or non-bromo analogs.

Molecular Formula C22H14BrNO3
Molecular Weight 420.3g/mol
CAS No. 139888-27-0
Cat. No. B412211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one
CAS139888-27-0
Molecular FormulaC22H14BrNO3
Molecular Weight420.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CO4
InChIInChI=1S/C22H14BrNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13H,(H,24,26)/b11-9+
InChIKeyQREHRPYUBWNHDV-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 139888-27-0): A Distinctive Quinolinone-Chalcone Hybrid for Targeted Research


(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 139888-27-0) is a synthetic quinolinone-chalcone hybrid with the molecular formula C22H14BrNO3 and a molecular weight of 420.3 g/mol . Its structure uniquely combines a 6-bromo-2-hydroxy-4-phenylquinoline core with a furan-2-yl propenone moiety, placing it within a class of compounds investigated for antimicrobial, antimalarial, and enzyme inhibitory activities [1]. The presence of the hydroxyl group at the 2-position allows for keto-enol tautomerism, which can influence both the molecule's physicochemical properties and its interaction with biological targets, a feature absent in its 2-methyl analog .

Why (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one Cannot Be Simply Replaced by Other Quinolinyl Chalcones


Quinolinyl chalcones are a broad class, but small structural changes can drastically alter their biological profile. For instance, the tautomerizable 2-hydroxy group in this compound is critical for activity in related series; the 2-aroylfuro[3,2-c]quinolines derived from similar 2-hydroxyquinoline chalcones showed a 2.9-fold difference in acetylcholinesterase inhibitory activity between unsubstituted and methoxylated analogs [1]. Similarly, in anti-HIV studies, bromo-substituted quinolinyl chalcones displayed significantly higher reverse transcriptase inhibition (IC50 of 0.10 μg/mL) compared to chloro-substituted ones, demonstrating that halogen identity directly impacts potency [2]. Therefore, substituting this compound with a 2-methyl or 5-methylfuran analog without validation risks a significant, unquantifiable loss of the desired biological activity.

Quantitative Differentiation Evidence for (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 139888-27-0)


Tautomerization Potential vs. 2-Methyl Analog: Impact on Bioactive Conformation

The 2-hydroxy group on the quinoline ring of the target compound enables keto-enol tautomerism, forming a quinolin-2-one motif that is a known pharmacophore for kinase inhibition and ion channel modulation [1]. The direct analog (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 301354-84-7) lacks this hydroxyl group, possessing a non-tautomerizable methyl group, which precludes the formation of this key pharmacophoric element. While no direct head-to-head bioassay data exists for these two specific compounds, in the related 2-aroylfuro[3,2-c]quinoline series, the presence of a 2-hydroxy/2-oxo tautomeric system was essential for acetylcholinesterase inhibition, with active compounds achieving IC50 values of 27.52 μM [2].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Acetylcholinesterase (AChE) Inhibitory Potential: Class-Level Evidence from an Analogous Series

The target compound shares a core scaffold with a series of 2-aroylfuro[3,2-c]quinolines directly synthesized from 2-hydroxyquinoline chalcones. In that study, the unsubstituted 2-aroylfuro[3,2-c]quinoline 2a demonstrated AChE inhibitory activity with an IC50 of 78.99 ± 2.75 μM, while its methoxylated analogue 2c was 2.9-fold more potent (IC50 = 27.52 ± 0.23 μM) [1]. The target compound, as a precursor chalcone in this synthetic pathway, is the direct substrate for generating these active furoquinoline species.

Neurodegeneration Alzheimer's Disease Cholinesterase Inhibition

Anti-Bacterial Potential: Bromine Substitution is Critical for Activity in Quinolinyl Chalcones

In a series of quinoline-based chalcones evaluated for DNA gyrase inhibition, bromo-substituted compounds consistently demonstrated superior antibacterial activity compared to other halogenated and non-halogenated analogs. Specifically, compound A4, a bromo-substituted quinolinyl chalcone, achieved a high free binding energy (ΔG) of -8.18 kcal against DNA gyrase, while the chloro analog A6 achieved -8.88 kcal, and non-halogenated analogs showed significantly weaker interactions [1]. The target compound, which contains a bromine at the 6-position of the quinoline ring, is structurally positioned to leverage this halogen-dependent antibacterial mechanism.

Antimicrobial Resistance DNA Gyrase Inhibition Antibacterial

Comparative Physicochemical Properties: Impact of the Furan Ring Substituent on Lipophilicity

The target compound contains an unsubstituted furan-2-yl ring, distinguishing it from the closely related 5-methylfuran analog (CAS 321556-16-5). The absence of the methyl group on the furan reduces the calculated logP and molecular weight (420.3 vs. 434.3 g/mol) . While no quantitative activity comparison exists, a lower logP can improve solubility and reduce non-specific protein binding, which are critical parameters in early-stage drug discovery [1]. Direct measurement of these properties for procurement specification purposes has not been reported in primary literature.

ADME Drug-likeness Physicochemical Profiling

Synthetic Utility: A Key Intermediate for Diversified Furoquinoline Libraries

The target compound serves as a direct substrate for the synthesis of 2-aroylfuro[3,2-c]quinolines via a bromination-cyclization sequence, as demonstrated by Ferreira et al. (2020). This one-pot transformation exploits the exocyclic double bond of the chalcone and the tautomerizable 2-hydroxy group to generate diverse furoquinoline scaffolds [1]. In contrast, the 2-methyl analog cannot undergo the same tautomerization-dependent cyclization, limiting its synthetic utility. The 5-methylfuran analog, while potentially reactive, yields a different substitution pattern on the final furoquinoline product.

Organic Synthesis Chemical Biology Library Generation

Anti-HIV Reverse Transcriptase Inhibition: Bromo-Substituted Quinolinyl Chalcones are Privileged

A series of fourteen quinoline-based chalcones (A1-A14) were evaluated for reverse transcriptase (RT) inhibition. The study concluded that bromo and chloro substituents were critical for high RT inhibition. Compounds A4 (bromo) and A6 (chloro) demonstrated IC50 values of 0.10 μg/mL and 0.11 μg/mL, respectively, along with high free binding energies (ΔG -9.30 and -9.13 kcal/mol) [1]. The target compound, bearing a 6-bromo substituent, belongs to this privileged sub-class, though its specific RT IC50 has not been published.

HIV Reverse Transcriptase Antiviral

Optimal Research and Industrial Application Scenarios for (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one (139888-27-0)


Synthesis of 2-Aroylfuro[3,2-c]quinoline Libraries for CNS Target Screening

This compound is ideally suited as a starting material for generating diverse 2-aroylfuro[3,2-c]quinoline libraries via a one-pot bromination-cyclization sequence. The resulting furoquinolines have demonstrated acetylcholinesterase inhibitory activity (IC50 as low as 27.52 μM) [4], making them relevant for Alzheimer's disease research. Procurement of this specific chalcone enables access to a chemotype not obtainable from 2-methyl or 5-methylfuran analogs.

Antibacterial Drug Discovery Targeting DNA Gyrase

The 6-bromo substituent on the quinoline core is a critical determinant of DNA gyrase binding affinity, as established by molecular docking studies on analogous bromo-substituted quinolinyl chalcones (ΔG -8.18 kcal) [4]. This compound is a rational inclusion in antibacterial screening decks focused on overcoming fluoroquinolone resistance through novel gyrase inhibitor chemotypes.

Antiviral Screening Against HIV Reverse Transcriptase

Bromo-substituted quinolinyl chalcones have shown potent reverse transcriptase inhibition (IC50 ~0.10 μg/mL) in published studies [4]. The target compound, with its 6-bromo substituent, is a member of this privileged sub-class and is appropriate for inclusion in phenotypic and target-based antiviral screening cascades.

Chemical Biology Probe Development for Efflux Pump Studies

Chalcones as a class have been identified as NorA efflux pump inhibitors in Staphylococcus aureus, with active compounds achieving IC50 values between 7.7 and 9.0 μM [4]. While the target compound's specific NorA activity is unreported, its structural features are consistent with this mechanism, making it a candidate for probe development in antimicrobial resistance research.

Quote Request

Request a Quote for (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.